A Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride on DNA Gyrase
A Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciprofloxacin (B1669076), a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting bacterial type II topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1][2] These enzymes are essential for managing DNA topology, a critical aspect of DNA replication, transcription, and repair.[1][3] Ciprofloxacin's core mechanism is not simple enzyme inhibition but rather the conversion of DNA gyrase into a cellular toxin. It achieves this by stabilizing a transient intermediate in the enzyme's catalytic cycle—the DNA-gyrase cleavage complex.[4] This action traps the enzyme on the DNA, prevents the re-ligation of a temporary double-strand break, and leads to the accumulation of these breaks, which are lethal to the bacterium.[1][4] The collision of replication forks with these stalled complexes results in irreversible DNA damage and triggers pathways leading to cell death.[5][6] This guide provides an in-depth exploration of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize this critical drug-target interaction.
The Core Mechanism: Poisoning the Enzyme
The catalytic cycle of DNA gyrase involves creating a transient double-strand break in a segment of DNA, passing another segment through the break to relieve topological stress, and then resealing the break.[7] Ciprofloxacin's mechanism hinges on interrupting this cycle at a critical juncture.
2.1 Formation of the Ternary Complex Ciprofloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it binds with high affinity to the enzyme-DNA complex, forming a stable ternary structure (Ciprofloxacin-Gyrase-DNA).[4][8] The drug intercalates into the DNA at the site of cleavage.[6] This interaction is critically mediated by a non-catalytic magnesium ion (Mg²⁺), which forms a water-metal ion bridge, coordinating with the C3-carboxyl and C4-keto groups of the ciprofloxacin molecule and specific amino acid residues on the GyrA subunit of DNA gyrase.[4]
2.2 Trapping the Cleavage Complex and Inducing DNA Breaks By binding to this complex, ciprofloxacin stabilizes the "cleavage complex" state, where the DNA is cut, but the enzyme is prevented from re-ligating the strands.[1][4] This stabilization has two catastrophic consequences for the bacterial cell:
-
Replication Fork Stalling: The stabilized ternary complexes act as physical roadblocks, halting the progression of the DNA replication machinery.[4][5]
-
Generation of Double-Strand Breaks: The collision of replication forks with these roadblocks, or the dissociation of the enzyme subunits, converts the transient breaks into permanent, lethal double-strand DNA breaks.[5][6] A single unrepaired double-strand break can be fatal for a bacterium.[5]
Molecular Interactions with DNA Gyrase Subunits
DNA gyrase is a heterotetramer composed of two GyrA subunits and two GyrB subunits (A₂B₂).[9] Ciprofloxacin interacts with both subunits, but its primary interactions are with the GyrA subunit.[9][10]
-
GyrA Subunit: This subunit is responsible for the DNA breakage and reunion activity. The quinolone resistance-determining region (QRDR), a specific area within GyrA (typically spanning residues 67 to 106 in E. coli), is the principal site of interaction.[2][11] Mutations in this region, particularly at serine 83 and aspartate 87, are a common cause of high-level quinolone resistance.[11][12]
-
GyrB Subunit: This subunit possesses ATPase activity, which powers the DNA supercoiling reaction. While GyrA is the primary binding site, evidence suggests that the C-7 ring of fluoroquinolones also interacts with the GyrB subunit, indicating two potential modes of drug binding.[11][13]
The following diagram illustrates the mechanistic pathway of ciprofloxacin's action.
Quantitative Data: Inhibitory Potency
The efficacy of ciprofloxacin is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of the enzyme's catalytic activity (e.g., supercoiling). This value is a critical parameter in drug development and resistance monitoring. IC₅₀ values are highly dependent on the bacterial species, the specific enzyme (DNA gyrase or topoisomerase IV), and assay conditions.[4]
Table 1: Ciprofloxacin IC₅₀ Values against DNA Gyrase from Various Bacterial Species
| Bacterial Species | Enzyme | Assay Type | IC₅₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli (WT) | DNA Gyrase | Supercoiling | 0.45 - 0.6 | [4][14] |
| Neisseria gonorrhoeae (WT) | DNA Gyrase | Supercoiling | 0.39 | [4][6][15] |
| Staphylococcus aureus | DNA Gyrase | Supercoiling | 61.7 | [4] |
| Enterococcus faecalis | DNA Gyrase | Supercoiling | 27.8 | [4][16] |
| Mycobacterium tuberculosis | DNA Gyrase | Supercoiling | 27-28 | [4][17] |
Note: Values originally in µM have been converted to µg/mL for consistency where appropriate, using a molecular weight of 331.34 g/mol . IC₅₀ values can be influenced by factors such as enzyme and substrate concentrations, buffer composition, and temperature.[4]
Experimental Protocols
Characterizing the interaction between ciprofloxacin and DNA gyrase requires specific biochemical assays. The DNA supercoiling and DNA cleavage assays are fundamental to this analysis.
5.1 DNA Gyrase Supercoiling Inhibition Assay This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP and the inhibition of this activity by ciprofloxacin.[4][6]
Methodology:
-
Reaction Setup: On ice, prepare reaction mixtures containing 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed circular plasmid DNA (e.g., pBR322), and 10 mM ATP.[4]
-
Inhibitor Addition: Add varying concentrations of ciprofloxacin (dissolved in DMSO or water) or a vehicle control to the reaction tubes.[4]
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified DNA gyrase.[4]
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[4]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and EDTA) and chloroform/isoamyl alcohol (24:1).[4]
-
Analysis: Separate the DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 1% agarose (B213101) gel.[6]
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.[4]
The general workflow for this assay is depicted below.
5.2 DNA Gyrase Cleavage Assay This assay is designed to detect the formation of the stabilized cleavage complex.[6] It measures the amount of linear DNA produced when the gyrase-DNA complex is treated with a denaturant after incubation with a quinolone.
Methodology:
-
Reaction Setup: Combine a 5X cleavage buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of ciprofloxacin in reaction tubes on ice.[4]
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.[4]
-
Incubation: Incubate at 37°C for approximately 60 minutes to allow for cleavage complex formation.[4]
-
Complex Trapping: Add SDS (to denature the enzyme) and Proteinase K (to digest the protein).[4][7] This traps the covalent intermediate, where the protein is covalently attached to the 5' ends of the broken DNA, resulting in a linearized plasmid.[4]
-
Further Incubation: Incubate at 37°C for an additional 30 minutes for complete protein digestion.[4]
-
Analysis: Add loading dye and analyze the samples by agarose gel electrophoresis. The amount of linear DNA is proportional to the amount of cleavage complex stabilized by ciprofloxacin.[4]
The logical relationship between the components forming the ternary complex is shown below.
5.3 DNase I Footprinting Assay This technique is used to identify the specific DNA sequence where DNA gyrase binds.[18][19] A protein bound to DNA protects the binding site from cleavage by DNase I.[18]
Methodology:
-
DNA Preparation: A DNA fragment containing the suspected binding site is labeled at one end, typically with a radioactive isotope (³²P) or a fluorescent tag.[18]
-
Binding Reaction: The labeled DNA is incubated with DNA gyrase to allow complex formation. A control reaction without the enzyme is run in parallel.[18]
-
DNase I Digestion: The samples are treated with a low concentration of DNase I, sufficient to introduce, on average, one cut per DNA molecule.[20]
-
Analysis: The protein is removed, and the DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.[20]
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The protein-binding site appears as a "footprint"—a gap in the ladder of DNA fragments where the enzyme protected the DNA from cleavage.[18] Hydroxyl radical footprinting can also be used and has shown that gyrase protects about 128 base pairs of DNA.[21]
Conclusion
Ciprofloxacin's potent antibacterial activity stems from its sophisticated mechanism of poisoning bacterial DNA gyrase.[4] By forming a stable ternary complex and trapping the enzyme in its DNA-cleaved state, ciprofloxacin converts an essential enzyme into a lethal agent that fragments the bacterial chromosome.[4][6] A thorough understanding of this mechanism, supported by the quantitative data and robust experimental protocols detailed in this guide, is paramount for the continued development of novel fluoroquinolones and for devising strategies to combat the growing threat of antibiotic resistance.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inspiralis.com [inspiralis.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 19. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 20. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 21. Evidence for a conformational change in the DNA gyrase-DNA complex from hydroxyl radical footprinting - PMC [pmc.ncbi.nlm.nih.gov]
